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molecular formula C13H16N2O6 B8572197 Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Cat. No. B8572197
M. Wt: 296.28 g/mol
InChI Key: ZBLZNKHWCRKQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193710B2

Procedure details

The title compound was prepared from the methyl 3-nitro-4-((tert-butoxycarbonyl)amino)benzoate (Example A4; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (71%), MS (EI) 267 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:7]([O:9][CH3:10])=[O:8])([O-])=O>[Zn]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=CC1NC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=CC1NC(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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